molecular formula C9H16ClN3S B7898107 3-Methyl-1-thiazol-5-ylmethyl-piperazine hydrochloride

3-Methyl-1-thiazol-5-ylmethyl-piperazine hydrochloride

Cat. No.: B7898107
M. Wt: 233.76 g/mol
InChI Key: RNQKQQOXQAGNGW-UHFFFAOYSA-N
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Description

3-Methyl-1-thiazol-5-ylmethyl-piperazine hydrochloride is a piperazine derivative featuring a thiazole ring linked via a methylene group to the piperazine nitrogen, with an additional methyl substituent on the piperazine ring. Its structural uniqueness lies in the thiazole heterocycle, which confers distinct electronic and steric properties compared to other piperazine analogs.

Properties

IUPAC Name

5-[(3-methylpiperazin-1-yl)methyl]-1,3-thiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3S.ClH/c1-8-5-12(3-2-11-8)6-9-4-10-7-13-9;/h4,7-8,11H,2-3,5-6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNQKQQOXQAGNGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)CC2=CN=CS2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Procedure

The most direct route involves reacting piperazine with 5-(chloromethyl)-3-methylthiazole (or its hydrochloride salt) under basic conditions.

Steps :

  • Synthesis of 5-(chloromethyl)-3-methylthiazole :

    • Thiazole-5-methanol is treated with thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) in dichloromethane (DCM) at 0–25°C.

    • Yield : ~85–90% (isolated as hydrochloride salt).

  • Alkylation of Piperazine :

    • Piperazine (free base or monohydrochloride) is reacted with 5-(chloromethyl)-3-methylthiazole in methanol or DCM.

    • Base : Diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃).

    • Conditions : 25–40°C, 12–24 hours under nitrogen.

    • Workup : The product is extracted into DCM, washed with water, and concentrated.

    • Salt Formation : Treated with HCl in ethanol to yield the hydrochloride salt.

Key Data :

ParameterDetailsSource
SolventDCM or methanol
BaseDIPEA (2.5 eq)
Reaction Time12–24 hours
Overall Yield70–78%

Microwave-Assisted Alkylation

Accelerated Reaction Design

Microwave (MW) irradiation significantly reduces reaction times while maintaining yields.

Procedure :

  • Piperazine monohydrochloride and 5-(chloromethyl)-3-methylthiazole are mixed in DMF.

  • Catalyst : Copper(I) iodide (CuI, 10 mol%).

  • Conditions : MW irradiation at 150 W, 125°C, 5–8 minutes.

  • Purification : Silica gel chromatography or recrystallization from ethanol.

Advantages :

  • Reaction time reduced from hours to minutes.

  • Higher purity (>95%) due to minimized side reactions.

Key Data :

ParameterDetailsSource
CatalystCuI (10 mol%)
MW Power150 W
Yield90–95%

Reductive Amination Approach

Thiazole Aldehyde Intermediate

An alternative route involves reductive amination of piperazine with 3-methylthiazole-5-carbaldehyde.

Steps :

  • Synthesis of 3-methylthiazole-5-carbaldehyde :

    • Oxidation of 5-(hydroxymethyl)-3-methylthiazole using Dess–Martin periodinane.

  • Reductive Amination :

    • Piperazine, aldehyde, and sodium cyanoborohydride (NaBH₃CN) in methanol.

    • Acid Catalyst : Acetic acid (pH 4–5).

    • Conditions : 25°C, 24 hours.

Key Data :

ParameterDetailsSource
Reducing AgentNaBH₃CN (1.5 eq)
Yield65–70%

Solid-Phase Synthesis for Parallel Libraries

High-Throughput Method

Adapted from antiplasmodial compound libraries, this method uses resin-bound intermediates.

Procedure :

  • Resin Functionalization :

    • MBHA·HCl resin is neutralized with DIEA/DCM.

  • Coupling :

    • 5-(chloromethyl)-3-methylthiazole is coupled to resin-bound piperazine.

  • Cleavage :

    • Trifluoroacetic acid (TFA) liberates the product, which is precipitated with ether.

Advantages :

  • Scalable for parallel synthesis.

  • Purity >90% without chromatography.

Comparative Analysis of Methods

MethodYield (%)Purity (%)TimeScalability
Conventional Alkylation70–7885–9012–24 hHigh
Microwave-Assisted90–9595–985–8 minModerate
Reductive Amination65–7080–8524 hLow
Solid-Phase Synthesis75–8090–9548 hHigh

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-thiazol-5-ylmethyl-piperazine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the thiazole ring or the piperazine moiety.

    Substitution: The methyl group on the thiazole ring can be substituted with other functional groups through electrophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones of the thiazole ring.

    Reduction: Reduced forms of the thiazole or piperazine rings.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Chemical Properties and Structure

3-Methyl-1-thiazol-5-ylmethyl-piperazine hydrochloride features a thiazole ring linked to a piperazine moiety. The molecular formula is C9H12ClN3SC_9H_{12}ClN_3S with a molecular weight of approximately 233.76 g/mol. The presence of the methyl group at the third position of the thiazole ring contributes to its unique properties and potential biological activities, enhancing solubility and reactivity in various environments .

Pharmaceutical Research Applications

The compound is primarily studied for its potential in drug development. Its unique structure allows for diverse interactions within biological systems, making it a candidate for further research in several areas:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens. This makes it a candidate for developing new antibiotics or antifungal agents .
  • Neuroprotective Effects : Research indicates that compounds with similar structures have shown neuroprotective effects, particularly in models of neurodegenerative diseases such as Parkinson's disease. The modulation of dopamine receptors may be a mechanism through which these effects are realized .
  • Cancer Research : The compound's interaction with specific biological targets may also extend to cancer therapeutics. It could potentially inhibit tumor growth by targeting pathways involved in cell proliferation and survival .

The biological activities of this compound can be summarized as follows:

Activity Description
AntimicrobialExhibits activity against bacteria and fungi, suggesting potential as an antibiotic .
NeuroprotectiveMay protect neuronal cells from degeneration, relevant in Parkinson's disease models .
AnticancerPotential to inhibit cancer cell growth through targeted interactions .

Case Studies and Research Findings

Several studies have explored the efficacy and mechanisms of action of compounds related to this compound:

  • Neuroprotection in Parkinson's Disease : A study demonstrated that similar compounds could significantly improve behavioral symptoms in animal models of Parkinson's disease by activating dopamine receptors, indicating a potential role for this compound in neuroprotection .
  • Antimicrobial Efficacy : In vitro tests have shown that the compound can inhibit the growth of various bacterial strains, supporting its development as a new class of antibiotics targeting resistant infections .
  • Cancer Cell Studies : Research has indicated that derivatives of this compound can induce apoptosis in cancer cells, highlighting its potential as an anticancer agent by disrupting cellular signaling pathways essential for tumor survival .

Mechanism of Action

The mechanism of action of 3-Methyl-1-thiazol-5-ylmethyl-piperazine hydrochloride involves its interaction with specific molecular targets, such as:

    Receptors: It may act on neurotransmitter receptors in the central nervous system, modulating their activity.

    Enzymes: The compound can inhibit or activate enzymes, affecting biochemical pathways.

    Pathways: It influences signaling pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Structural Analogs with Varied Heterocyclic Substituents

Piperazine derivatives often exhibit modified biological or chemical properties based on substituent groups. Below is a comparative analysis of structurally related compounds:

Compound Name Substituent(s) Molecular Formula Molecular Weight Salt Form Key Features/Activities References
3-Methyl-1-thiazol-5-ylmethyl-piperazine hydrochloride Thiazol-5-ylmethyl, 3-methyl C9H16ClN3S (inferred) N/A Hydrochloride Discontinued; thiazole confers electronic diversity
1-[(1,3-thiazol-5-yl)methyl]piperazine trihydrochloride Thiazol-5-ylmethyl C8H16Cl3N3S 292.66 Trihydrochloride High solubility due to three Cl⁻ ions; available commercially
1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine HCl 3-Methyl-1-phenyl-pyrazole Not provided N/A Hydrochloride Anti-mycobacterial activity; phenyl enhances lipophilicity
1-(benzo[1,3]dioxol-5-ylmethyl)piperazine (MDBZP) Benzo[1,3]dioxol-5-ylmethyl C12H16N2O2 220.27 Free base Electron-rich aromatic system; reviewed for misuse potential
1-{3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzoyl}-4-ethylpiperazine hydrochloride Oxadiazole, chloromethyl, benzoyl C17H19Cl2N4O2 398.26 Hydrochloride Reactive chloromethyl group; potential for derivatization

Key Observations :

  • Thiazole vs. Pyrazole : The pyrazole analog () demonstrated anti-mycobacterial activity, suggesting heterocycles influence biological targeting. Thiazole’s sulfur atom may enhance hydrogen bonding or π-interactions compared to pyrazole’s nitrogen-rich structure .
  • Trihydrochloride vs. Hydrochloride : The trihydrochloride analog () has higher solubility (292.66 g/mol) due to additional chloride ions, which could improve bioavailability in aqueous environments .
Comparison of Physicochemical Properties
  • Lipophilicity : Pyrazole and phenyl-substituted derivatives (e.g., ) are likely more lipophilic than thiazole-containing analogs, impacting membrane permeability.
  • Reactivity : The oxadiazole-chloromethyl compound () offers a reactive site for further functionalization, unlike the stable thiazole ring in the target compound .
  • Salt Forms : Hydrochloride salts generally improve stability and crystallinity, while trihydrochlorides () may enhance solubility but increase molecular weight .

Biological Activity

3-Methyl-1-thiazol-5-ylmethyl-piperazine hydrochloride is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological properties, mechanisms of action, and relevant studies associated with this compound.

  • Molecular Formula : C9H16ClN3S
  • Molecular Weight : 233.76 g/mol
  • CAS Number : 1261231-76-8

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Thiazole derivatives, in general, have been shown to exhibit diverse pharmacological effects, including:

  • Antimicrobial Activity : Many thiazole compounds demonstrate significant antibacterial and antifungal properties.
  • Anticancer Properties : Thiazole derivatives have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis.
  • Neuroprotective Effects : Some studies suggest that thiazole compounds may have neuroprotective effects, potentially beneficial in neurodegenerative diseases.

Antimicrobial Activity

Research indicates that thiazole derivatives can inhibit the growth of various pathogens. For instance, thiazoles have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentrations (MIC) for several thiazole derivatives are often comparable to standard antibiotics, indicating their potential as antimicrobial agents.

CompoundTarget PathogenMIC (µg/ml)
3-Methyl-1-thiazol...Staphylococcus aureus2
3-Methyl-1-thiazol...Escherichia coli4

Anticancer Activity

Thiazole compounds have been evaluated for their anticancer properties through various in vitro studies. For example, a study demonstrated that certain thiazole derivatives could significantly reduce cell viability in cancer cell lines such as A431 and Jurkat cells.

CompoundCell LineIC50 (µM)
3-Methyl-1-thiazol...A431<10
3-Methyl-1-thiazol...Jurkat<15

Case Studies and Research Findings

  • Anticancer Efficacy : A study published in MDPI highlighted that thiazole derivatives exhibited potent cytotoxicity against various cancer cell lines. The structure-activity relationship (SAR) indicated that specific substitutions on the thiazole ring significantly enhanced anticancer activity .
  • Neuroprotective Effects : Research indicates that certain thiazoles can protect neuronal cells from oxidative stress-induced apoptosis. The mechanism appears to involve the modulation of signaling pathways related to cell survival and apoptosis .
  • Antimicrobial Studies : A comprehensive review of thiazole compounds reported their effectiveness against multiple bacterial strains, demonstrating promising results for future development as therapeutic agents against resistant infections .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 3-Methyl-1-thiazol-5-ylmethyl-piperazine hydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves cyclization of hydrazone intermediates followed by deprotection. For example, in related piperazine-thiazole hybrids, hydrogen chloride in 1,4-dioxane/acetonitrile is used to cleave protecting groups (e.g., tert-butoxycarbonyl) under mild conditions (room temperature, 16 hours), yielding the hydrochloride salt with ~81% efficiency . Optimizing solvent polarity and acid concentration can minimize side reactions (e.g., over-acylation).

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral signatures should researchers prioritize?

  • Methodological Answer :

  • LCMS : Monitor the [M+H]+ ion (e.g., m/z 248.1 for a related thiazolyl-piperazine) to confirm molecular weight .
  • ¹H NMR : Key peaks include aromatic protons (δ 8.3–8.4 ppm for thiazole) and piperazine methylene signals (δ 3.2–3.4 ppm as broad multiplets) .
  • Elemental Analysis : Verify C, H, N, and Cl content to confirm stoichiometry of the hydrochloride salt .

Q. How can researchers design analogs to explore structure-activity relationships (SAR) for biological targets?

  • Methodological Answer : Replace the thiazole ring with bioisosteres (e.g., pyrazole, isoxazole) or modify the piperazine substituents (e.g., alkylation, aryl groups). For instance, substituting the thiazole with a pyridinyl group in similar compounds altered VEGFR2 inhibition efficacy . Use computational tools (e.g., molecular docking) to predict binding affinity before synthesis.

Advanced Research Questions

Q. What strategies mitigate impurities during large-scale synthesis, and how are they quantified?

  • Methodological Answer :

  • Impurity Profiling : Monitor by-products like 1-(3-chlorophenyl)piperazine hydrochloride (a common intermediate) using HPLC with UV detection (λ = 254 nm) .
  • Purification : Employ recrystallization (ethanol/water mixtures) or column chromatography (silica gel, CH₂Cl₂:MeOH gradient) to remove polar impurities .
  • Table : Common impurities and their CAS references:
Impurity NameCAS No.Source
1-(3-Chlorophenyl)piperazine13078-15-4Incomplete deprotection
Hydrazone intermediatesUncyclized precursors

Q. How do physicochemical properties (e.g., solubility, log P) impact in vitro bioassays, and how can they be optimized?

  • Methodological Answer :

  • Solubility : The hydrochloride salt improves aqueous solubility (>50 mg/mL in PBS). For freebase forms, co-solvents (DMSO:water mixtures) are recommended .
  • log P Calculation : Use software like MarvinSketch to predict log P (~2.1 for the freebase), guiding modifications (e.g., adding hydrophilic groups) to enhance membrane permeability .

Q. What computational models are validated for predicting metabolic stability or toxicity of this compound?

  • Methodological Answer :

  • ADMET Prediction : SwissADME or ADMETLab 2.0 can estimate CYP450 inhibition (e.g., CYP2D6 liability due to piperazine metabolism) .
  • Toxicity Alerts : Rule-of-five violations (e.g., molecular weight >500) are unlikely, but thiazole rings may trigger PAINS filters; validate with orthogonal assays .

Experimental Design & Data Analysis

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Dose-Response Curves : Compare EC₅₀ values under standardized conditions (e.g., MES-induced seizure models for anticonvulsant activity) .
  • Control Experiments : Include positive controls (e.g., valproic acid for seizure models) and validate assay reproducibility across labs .

Q. What in silico tools are recommended for optimizing reaction pathways to reduce hazardous by-products?

  • Methodological Answer :

  • Retrosynthesis Software : Synthia or Reaxys to identify greener solvents (e.g., replacing DMF with cyclopentyl methyl ether) .
  • Hazard Assessment : Use GHS hazard codes (e.g., NFPA ratings) to prioritize safer reagents .

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